4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine
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Description
4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C21H21ClN6O3 and its molecular weight is 440.89. The purity is usually 95%.
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Biological Activity
4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound’s molecular characteristics, biological mechanisms, and relevant research findings.
Molecular Characteristics
The compound's molecular formula is C30H31N3O5 with a molecular weight of 513.59 g/mol. Its structure includes a piperazine moiety and a triazole ring, which are known to enhance biological activity through various mechanisms.
Property | Value |
---|---|
Molecular Formula | C30H31N3O5 |
Molecular Weight | 513.59 g/mol |
LogP | 3.1569 |
Polar Surface Area | 60.536 Ų |
Hydrogen Bond Acceptors | 8 |
Biological Activity
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that triazole derivatives can induce apoptosis in cancer cells through the modulation of various signaling pathways, including the inhibition of heat shock protein 90 (HSP90) . The specific mechanisms of action include:
- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
- Induction of Apoptosis : The compound triggers apoptotic pathways, leading to programmed cell death in malignant cells.
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. For instance, it has been reported to inhibit lysosomal phospholipase A2 (PLA2G15), which is implicated in drug-induced phospholipidosis—a pathological condition associated with drug toxicity . This inhibition could serve as a predictive marker for assessing the potential toxicity of new therapeutic agents.
Case Studies
Several case studies have highlighted the biological efficacy of related compounds:
- Study on Anticancer Activity : A multicellular spheroid model was used to evaluate the anticancer effects of triazole-based compounds. The study found that these compounds effectively reduced tumor growth and enhanced apoptosis in vitro .
- Pharmacological Screening : A library of compounds was screened for their ability to inhibit PLA2G15, revealing that many structurally similar compounds exhibited significant inhibitory effects . This suggests a broader applicability for the class of compounds including our target molecule.
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[5-(4-chloroanilino)triazolidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN6O3/c22-15-2-4-16(5-3-15)23-20-19(24-26-25-20)21(29)28-9-7-27(8-10-28)12-14-1-6-17-18(11-14)31-13-30-17/h1-6,11,19-20,23-26H,7-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHJIASPGJSQMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4C(NNN4)NC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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